1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea
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Overview
Description
1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea is a complex organic compound featuring a urea backbone with pyridin-2-ylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea typically involves the reaction of pyridin-2-ylmethylamine with hexyl isocyanate, followed by further functionalization steps. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-ylmethyl)piperazine: Another pyridine-containing compound with different functional groups.
N-(Pyridin-2-yl)benzamides: Compounds with similar pyridine substituents but different core structures.
Uniqueness
1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea is unique due to its specific urea backbone and dual pyridin-2-ylmethyl substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c27-19(25-15-17-9-3-7-11-21-17)23-13-5-1-2-6-14-24-20(28)26-16-18-10-4-8-12-22-18/h3-4,7-12H,1-2,5-6,13-16H2,(H2,23,25,27)(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCWEMPMSAUIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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